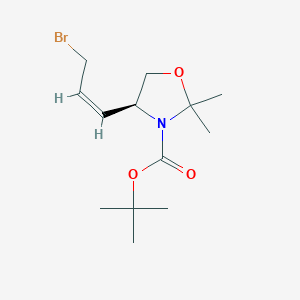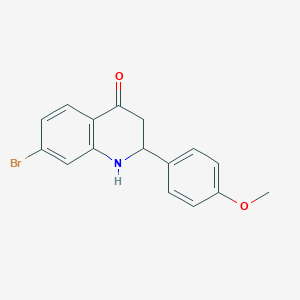
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolinones It is characterized by the presence of a bromine atom at the 7th position and a methoxyphenyl group at the 2nd position of the quinolinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 7-bromo-2-chloroquinoline.
Condensation Reaction: The 4-methoxyaniline undergoes a condensation reaction with 7-bromo-2-chloroquinoline in the presence of a base, such as potassium carbonate, to form the desired quinolinone structure.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Applications De Recherche Scientifique
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-2-phenylquinolin-4(1H)-one
- 7-Bromo-2-(4-hydroxyphenyl)quinolin-4(1H)-one
- 7-Bromo-2-(4-methylphenyl)quinolin-4(1H)-one
Uniqueness
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the methoxy group at the 4th position of the phenyl ring, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
882854-42-4 |
|---|---|
Formule moléculaire |
C16H14BrNO2 |
Poids moléculaire |
332.19 g/mol |
Nom IUPAC |
7-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H14BrNO2/c1-20-12-5-2-10(3-6-12)14-9-16(19)13-7-4-11(17)8-15(13)18-14/h2-8,14,18H,9H2,1H3 |
Clé InChI |
RDOPFTYMEFUCGU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=O)C3=C(N2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


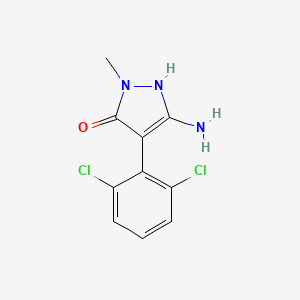
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)
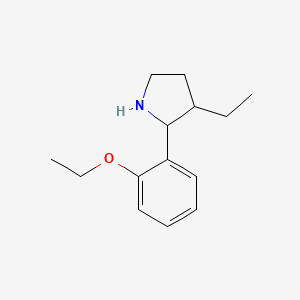
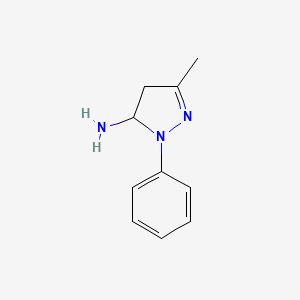

![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)
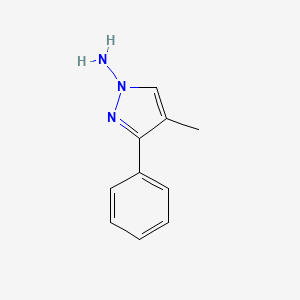
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
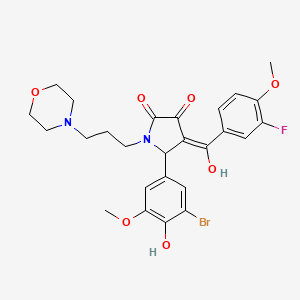
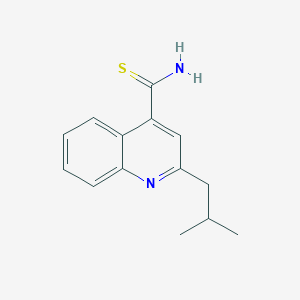

![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
